Introduction: Unveiling GSK2830371, a Precision Tool for Cancer Research
Introduction: Unveiling GSK2830371, a Precision Tool for Cancer Research
An In-depth Technical Guide to the Research Applications of CAS 959515-59-4 (GSK2830371)
For Researchers, Scientists, and Drug Development Professionals
GSK2830371, identified by CAS number 959515-59-4, is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] This small molecule has emerged as a critical research tool in oncology, primarily for its ability to modulate the p53 tumor suppressor pathway. WIP1 is a negative regulator of p53 and other key proteins involved in the DNA damage response (DDR).[3][4] By inhibiting WIP1, GSK2830371 effectively amplifies the cellular response to stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells harboring wild-type p53.[5][6] This guide will provide a comprehensive overview of the mechanism of action, key research applications, and experimental protocols associated with GSK2830371, with a focus on its synergistic potential with other anti-cancer agents.
Core Mechanism of Action: Reinstating p53's Tumor Suppressive Power
The tumor suppressor protein p53 is a central hub in the cellular response to DNA damage and other stresses. Its activation can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger programmed cell death (apoptosis). WIP1 phosphatase acts as a crucial negative feedback regulator in this pathway.[3][7] Following a DNA damage event, p53 is stabilized and activated through phosphorylation at multiple sites, including Serine 15 (Ser15). Activated p53 then transcriptionally upregulates its own negative regulators, including both MDM2 and WIP1. WIP1, in turn, dephosphorylates p53 at Ser15, as well as other key DDR proteins like ATM and Chk2, thereby dampening the p53 response and allowing the cell to return to homeostasis.[3][8]
In many cancers, particularly those with wild-type p53, the WIP1 phosphatase is overexpressed or amplified, leading to a chronically suppressed p53 pathway and promoting cancer cell survival. GSK2830371 functions as an allosteric inhibitor that binds to a unique flap subdomain on WIP1, distinct from the active site.[7][8] This binding induces a conformational change that inhibits WIP1's phosphatase activity and, interestingly, also promotes its proteasomal degradation.[3][9] The net effect is a sustained increase in the phosphorylation of p53 at Ser15 and other WIP1 substrates.[3][10] This heightened phosphorylation enhances p53's stability and transcriptional activity, leading to the upregulation of downstream targets like p21, which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX.[3][11]
Caption: Mechanism of GSK2830371 action on the p53 signaling pathway.
Primary Research Application: Synergistic Combination Therapy with MDM2 Inhibitors
A significant body of research has focused on the synergistic anti-cancer effects of combining GSK2830371 with MDM2 inhibitors.[1][3][7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, acting as its primary negative regulator.[3] MDM2 inhibitors, such as HDM201 (Siremadlin), Nutlin-3, and RG7388, work by blocking the interaction between MDM2 and p53, thereby stabilizing p53 levels.[1][3]
While MDM2 inhibitors can effectively increase p53 levels, their efficacy can be limited by the feedback loop where activated p53 upregulates WIP1, which in turn dephosphorylates and inactivates p53.[3][7] By co-administering GSK2830371, researchers can block this negative feedback loop. The inhibition of WIP1 ensures that the stabilized p53 (due to MDM2 inhibition) remains in a hyper-phosphorylated and highly active state.[1][3] This dual-pronged attack on the p53 regulatory network leads to a much more robust and sustained activation of p53's tumor-suppressive functions than either agent alone.[1][3][11]
This combination strategy has shown significant promise in various cancer models with wild-type p53, including intrahepatic cholangiocarcinoma, cutaneous melanoma, breast cancer, and neuroblastoma.[1][3][5][6][11] Studies have demonstrated that a non-growth inhibitory dose of GSK2830371 can markedly potentiate the cytotoxic effects of MDM2 inhibitors, leading to enhanced G2/M phase cell cycle arrest and increased apoptosis.[1][3]
Caption: Synergistic workflow of GSK2830371 and MDM2 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of GSK2830371, both alone and in combination with MDM2 inhibitors, across various cancer cell lines.
| Cell Line | Cancer Type | TP53 Status | PPM1D Status | Compound(s) | Endpoint | Value | Reference |
| MCF-7 | Breast Cancer | Wild-Type | Amplified | GSK2830371 | GI₅₀ | 2.65 µM (± 0.54) | [1][10] |
| RBE | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 | GI₅₀ | 1.1 µM | [3] |
| RBE | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 + GSK2830371 (2.5 µM) | GI₅₀ | 0.03 µM | [3] |
| SK-Hep-1 | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 | GI₅₀ | 1.0 µM | [3] |
| SK-Hep-1 | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 + GSK2830371 (2.5 µM) | GI₅₀ | 0.03 µM | [3] |
| NGP | Neuroblastoma | Wild-Type | Copy Number Gain | Nutlin-3 | GI₅₀ | ~3 µM | [1] |
| NGP | Neuroblastoma | Wild-Type | Copy Number Gain | Nutlin-3 + GSK2830371 (2.5 µM) | GI₅₀ | ~0.8 µM | [1] |
| SJSA-1 | Osteosarcoma | Wild-Type | Wild-Type | Nutlin-3 | GI₅₀ | ~1.5 µM | [1] |
| SJSA-1 | Osteosarcoma | Wild-Type | Wild-Type | Nutlin-3 + GSK2830371 (2.5 µM) | GI₅₀ | ~0.5 µM | [1] |
GI₅₀ (50% growth inhibition concentration)
Experimental Protocols
Cell Proliferation (Growth Inhibition) Assay
This protocol is designed to assess the effect of GSK2830371, alone or in combination, on the proliferation of cancer cells.
Principle: Colorimetric assays like the CCK-8 assay measure the number of viable cells by quantifying the activity of cellular dehydrogenases.
Methodology:
-
Cell Seeding: Plate cells (e.g., RBE, SK-Hep-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of GSK2830371 and/or an MDM2 inhibitor (e.g., HDM201) in cell culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the compound(s) to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO₂.[3]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect changes in the levels and phosphorylation status of key proteins in the p53 pathway following treatment.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with GSK2830371 and/or an MDM2 inhibitor for various time points (e.g., 2, 4, 6, 24 hours).[3] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p53 (Ser15), total p53, p21, MDM2, WIP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
Apoptosis (Caspase-Glo 3/7) Assay
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, generating a luminescent signal that is proportional to caspase activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compounds of interest as described for the proliferation assay.[7]
-
Incubation: Incubate for the desired treatment duration (e.g., 24 or 48 hours).[1]
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a ratio of the signal relative to the vehicle control to determine the fold-increase in caspase activity.[7]
Conclusion and Future Directions
GSK2830371 is a well-characterized and selective inhibitor of WIP1 phosphatase that serves as an invaluable tool for cancer research. Its primary application lies in its ability to reactivate the p53 tumor suppressor pathway. The compelling preclinical data on its synergistic activity with MDM2 inhibitors highlights a promising therapeutic strategy for cancers that retain wild-type p53. This combination therapy effectively overcomes a key resistance mechanism to MDM2 inhibition, leading to robust and sustained p53 activation and cancer cell death.
Future research should continue to explore the efficacy of this combination in a wider range of p53 wild-type malignancies and move towards in vivo studies to validate these findings.[11] Furthermore, investigating potential biomarkers, such as PPM1D amplification or overexpression, could help identify patient populations most likely to benefit from this therapeutic approach. The exploration of GSK2830371 in combination with other DNA damaging agents or targeted therapies that rely on a functional p53 pathway also represents a fertile ground for future investigation.
References
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Chen, Y.-L., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3869. Available at: [Link]
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Gilmartin, A. G., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. Available at: [Link]
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O'Brien, S. E., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-91. Available at: [Link]
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ResearchGate. (n.d.). The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... [Image]. Retrieved from [Link]
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Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14735–14751. Available at: [Link]
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Wang, L., et al. (2017). Abstract 2151: Inhibition of WIP1/PPM1D phosphatase by GSK2830371 potentiates the growth inhibitory and cytotoxic activity of MDM2 antagonists (nutlin-3, RG7388 and HDM201) in cutaneous melanoma cells. Cancer Research, 77(13 Supplement), 2151. Available at: [Link]
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GlaxoSmithKline. (2021). ViiV Healthcare presents positive proof-of-concept findings for GSK3640254, a novel, investigational maturation inhibitor for the treatment of HIV. Retrieved from [Link]
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Fierce Biotech. (2023). GSK drops one of 2 maturation inhibitors in HIV pipeline. Retrieved from [Link]
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Chen, Y.-L., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers (Basel), 13(15), 3869. Available at: [Link]
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